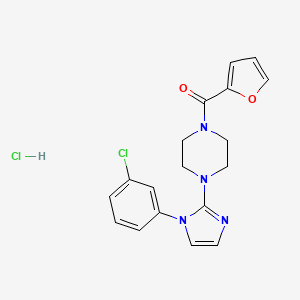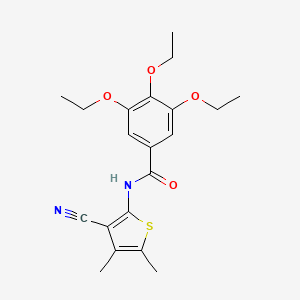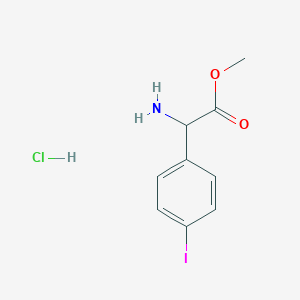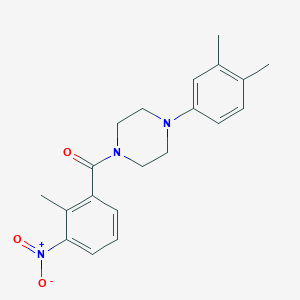![molecular formula C25H27N5O5 B2775353 2-((4-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)methyl)quinazolin-4(3H)-one oxalate CAS No. 1351633-57-2](/img/structure/B2775353.png)
2-((4-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)methyl)quinazolin-4(3H)-one oxalate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound contains several key structural components, including a benzimidazole ring, a piperidine ring, and a quinazolinone group. Benzimidazole is a bicyclic compound consisting of the fusion of benzene and imidazole . Piperidine is a heterocyclic organic compound with the molecular formula (CH2)5NH . Quinazolinone is a heterocyclic compound with a bicyclic structure made up of two fused six-membered rings, one of which is a benzene ring and the other is a nitrogen-containing pyrimidine ring .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The benzimidazole and piperidine rings are likely to contribute to the rigidity of the molecule, while the quinazolinone group could potentially participate in hydrogen bonding .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the specific functional groups present in the molecule. For instance, the benzimidazole ring might undergo reactions typical of aromatic heterocycles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For instance, the presence of multiple nitrogen atoms might make the compound a potential hydrogen bond donor and acceptor .科学的研究の応用
Antibacterial and Antifungal Activity
Benzimidazole and quinazolinone derivatives, similar in structure to the compound , have been synthesized and shown to exhibit significant antibacterial and antifungal activities. These compounds were synthesized through reactions involving catalytic amounts of piperidine, indicating a potential application in developing new antimicrobial agents (Anisetti & Reddy, 2012).
Luminescence and OLED Application
Research into the luminescence behavior of quinazoline derivatives has identified them as potential candidates for organic light-emitting diode (OLED) applications. However, studies also observed rapid device degradation under electrical current, which poses a challenge for their practical application (Pandey et al., 2017).
Eco-Friendly Synthesis
Quinazolin-4(3H)-ones have been synthesized using eco-friendly methods, such as ionic liquids acting as solvents and activators. This represents an environmentally benign approach, highlighting the potential for green chemistry in synthesizing complex organic compounds (Pittala et al., 2017).
Mechanistic Insights
The synthesis of benzimidazoquinazolin-1(1H)-ones through ultrasound-assisted reactions has provided novel mechanistic insights. This includes understanding reaction intermediates and pathways, which could inform future synthetic strategies for related compounds (Chen et al., 2016).
Insecticidal Efficacy
Bis quinazolinone derivatives have been explored for their insecticidal properties, offering a route to new pesticides. This application demonstrates the diverse potential uses of quinazolinone derivatives beyond their biological activity in medical contexts (El-Shahawi et al., 2016).
将来の方向性
The future research directions would likely depend on the intended use or biological activity of this compound. Given the presence of a benzimidazole ring, which is a common feature in many biologically active compounds , potential areas of interest could include medicinal chemistry and drug discovery.
作用機序
Target of Action
The primary targets of the compound are yet to be identified. The compound contains a benzimidazole moiety, which is a key component in many functional molecules used in pharmaceuticals and agrochemicals . .
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific information available. It is known that benzimidazole derivatives can interact with their targets through various mechanisms, such as hydrogen bonding or π-π stacking interactions, due to the presence of aromatic rings and nitrogen atoms .
Biochemical Pathways
Benzimidazole derivatives are known to be involved in a diverse range of applications, including pharmaceuticals and agrochemicals , suggesting that they may interact with multiple biochemical pathways.
Result of Action
It is known that benzimidazole derivatives have been used in various applications, including pharmaceuticals and agrochemicals , suggesting that they may have diverse molecular and cellular effects.
特性
IUPAC Name |
2-[[4-[(2-methylbenzimidazol-1-yl)methyl]piperidin-1-yl]methyl]-3H-quinazolin-4-one;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5O.C2H2O4/c1-16-24-20-8-4-5-9-21(20)28(16)14-17-10-12-27(13-11-17)15-22-25-19-7-3-2-6-18(19)23(29)26-22;3-1(4)2(5)6/h2-9,17H,10-15H2,1H3,(H,25,26,29);(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBFOIEMMXIUNLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1CC3CCN(CC3)CC4=NC5=CC=CC=C5C(=O)N4.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N5O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((4-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)methyl)quinazolin-4(3H)-one oxalate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(1-Phenylimidazol-2-yl)methyl]prop-2-enamide](/img/structure/B2775273.png)
![5-methyl-N'-[(E)-2-phenylethenyl]sulfonyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carbohydrazide](/img/structure/B2775274.png)

![8-[(2E)-2-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinyl]-6-hydroxy-3-methyl-7-(2-methylprop-2-en-1-yl)-3,7-dihydro-2H-purin-2-one](/img/structure/B2775279.png)
![N-(4-bromo-3-methylphenyl)-N-{(E)-[4-(1H-1,2,4-triazol-1-yl)phenyl]methylidene}amine](/img/structure/B2775281.png)
![Ethyl 3-(6-cyclohexyl-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)propanoate](/img/structure/B2775283.png)
![Ethyl 4-[({[6-(4-methylbenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2775284.png)

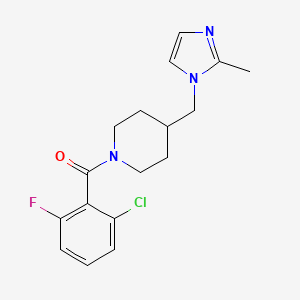
![3-(3-Bromo-5,7-dimethyl-2-oxo-1,2-dihydropyrazolo[1,5-a]pyrimidin-6-yl)propanoic acid](/img/structure/B2775288.png)
